(1-(thiophen-2-ylmethyl)-1H-1,2,3-triazol-4-yl)methanamine
Overview
Description
(1-(thiophen-2-ylmethyl)-1H-1,2,3-triazol-4-yl)methanamine is a useful research compound. Its molecular formula is C8H10N4S and its molecular weight is 194.26 g/mol. The purity is usually 95%.
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Biochemical Analysis
Biochemical Properties
(1-(Thiophen-2-ylmethyl)-1H-1,2,3-triazol-4-yl)methanamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions can be diverse, including binding to active sites of enzymes, forming complexes with proteins, and participating in redox reactions. These interactions can influence the activity and stability of the biomolecules involved, thereby affecting the overall biochemical pathways .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For instance, it can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, or apoptosis. Additionally, it can impact the expression of genes involved in metabolic processes, thereby altering the metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in conformational changes in the biomolecules, affecting their activity. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Its stability and degradation are critical factors that influence its long-term effects on cellular function. In in vitro and in vivo studies, it has been observed that the compound can degrade over time, leading to a decrease in its activity. Its long-term effects on cellular function can vary depending on the experimental conditions and the specific cell types used .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal or no effects, while at higher doses, it can exhibit significant biological activity. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, at very high doses, toxic or adverse effects can occur, highlighting the importance of dosage optimization in experimental studies .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing the metabolic flux and levels of metabolites. These interactions can lead to changes in the overall metabolic profile of the cell, affecting processes such as energy production, biosynthesis, and detoxification .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. It can be transported by specific transporters or binding proteins, which facilitate its movement across cellular membranes. Its localization and accumulation within specific tissues or cellular compartments can influence its activity and function .
Subcellular Localization
The subcellular localization of this compound is essential for its activity. It can be directed to specific compartments or organelles by targeting signals or post-translational modifications. This localization can affect its interactions with other biomolecules and its overall function within the cell .
Properties
IUPAC Name |
[1-(thiophen-2-ylmethyl)triazol-4-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4S/c9-4-7-5-12(11-10-7)6-8-2-1-3-13-8/h1-3,5H,4,6,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFWJGVRIBIXJFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CN2C=C(N=N2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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